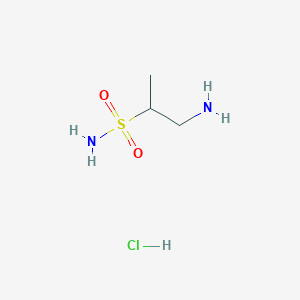
1-Aminopropane-2-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Aminopropane-2-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1420660-61-2 . It has a molecular weight of 174.65 and is typically stored at 4 degrees Celsius . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-aminopropane-2-sulfonamide hydrochloride . The InChI code is 1S/C3H10N2O2S.ClH/c1-3(2-4)8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H . The InChI key is AVBIKLXDQUBZLP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Aminopropane-2-sulfonamide hydrochloride has a melting point of 115-120 degrees Celsius . It is a powder in physical form and is typically stored at 4 degrees Celsius .科学的研究の応用
Synthesis of Heteroatom Substituted Derivatives
1-Aminopropane-2-sulfonamide hydrochloride has been utilized in the synthesis of 1,3-heteroatom substituted 2-aminopropane derivatives. This process involves the reaction of 2-(bromomethyl)-1-sulfonylaziridines with sodium azide or potassium phenoxides, demonstrating the compound's utility in creating functionalized sulfonamides and other derivatives (D’hooghe et al., 2005).
GABAB Receptor Antagonist Synthesis
Research has explored the synthesis of 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, including derivatives of 1-aminopropane-2-sulfonamide hydrochloride. These compounds have been identified as specific antagonists of the GABA at the GABAB receptor, highlighting their potential in neuropharmacological applications (Hughes & Prager, 1997).
Carbonic Anhydrase Inhibition Studies
The compound has been involved in the study of water-soluble, topically effective intraocular pressure-lowering sulfonamides. These studies focus on the inhibition of carbonic anhydrase isozymes, with implications for antiglaucoma drug development (Scozzafava et al., 1999).
Analysis in Pharmaceutical Sciences
1-Aminopropane-2-sulfonamide hydrochloride has been used in fluorescence quenching studies for the analysis of sulfonamides and local anesthetics. This highlights its role in enhancing pharmaceutical analytical methods (Stewart & Wilkin, 1972).
Studying Sulfonamide Derivatives
The compound has been central to the preparation of sulfoxides and sulfones of alkylthioamphetamine salts, providing insights into the chemical behavior and potential applications of these sulfonamide derivatives (Rezende et al., 2002).
作用機序
Target of Action
The primary target of 1-Aminopropane-2-sulfonamide hydrochloride, a sulfonamide derivative, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
1-Aminopropane-2-sulfonamide hydrochloride acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), thereby preventing PABA from binding to the enzyme and disrupting the synthesis of folic acid . This inhibition of folic acid synthesis hampers the growth and multiplication of bacteria .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . Folic acid is a vital component in the synthesis of nucleic acids and amino acids, the building blocks of DNA and proteins, respectively . Therefore, the disruption of folic acid synthesis affects these crucial biochemical pathways, leading to the inhibition of bacterial growth and multiplication .
Pharmacokinetics
Sulfonamides, in general, are known to bereadily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .
Result of Action
The result of the action of 1-Aminopropane-2-sulfonamide hydrochloride is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, the compound prevents the formation of nucleic acids and proteins, thereby inhibiting the growth and multiplication of bacteria .
Action Environment
The action, efficacy, and stability of 1-Aminopropane-2-sulfonamide hydrochloride can be influenced by various environmental factors. It’s important to note that the antibacterial action of sulfonamides is inhibited by pus , suggesting that the presence of pus in an infection site could reduce the efficacy of the drug.
Safety and Hazards
特性
IUPAC Name |
1-aminopropane-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S.ClH/c1-3(2-4)8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBIKLXDQUBZLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)S(=O)(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1420660-61-2 |
Source


|
| Record name | 1-aminopropane-2-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

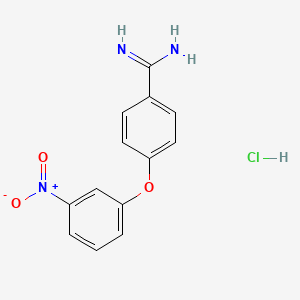

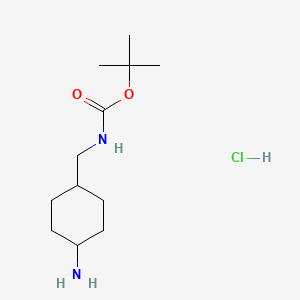

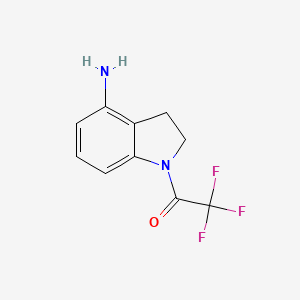
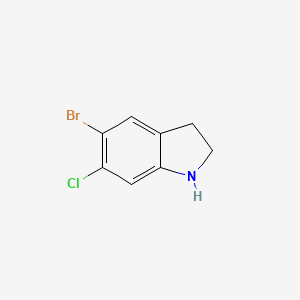
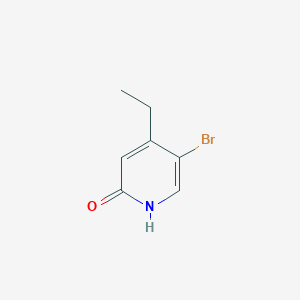
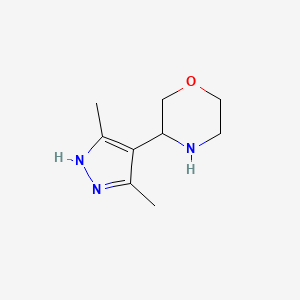
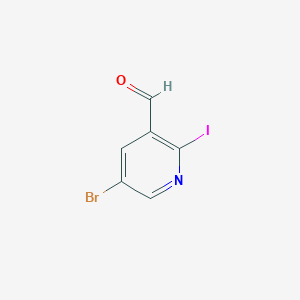

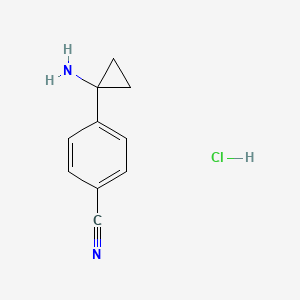
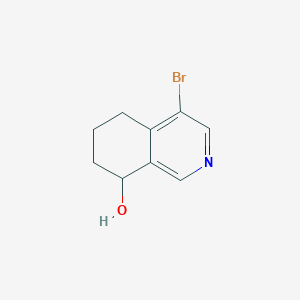
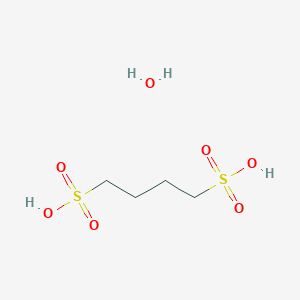
![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)